3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
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Overview
Description
3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutene ring, a cyclohexylamine group, and a bis(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the cyclobutene ring and the introduction of the amino and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The amino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, potentially modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-dimethylphenyl)amino)cyclobut-3-ene-1,2-dione
- 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-dichlorophenyl)amino)cyclobut-3-ene-1,2-dione
- 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-difluorophenyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
The uniqueness of 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione lies in its specific combination of functional groups and structural features. The presence of the bis(trifluoromethyl)phenyl group, in particular, may impart unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYSRSURUQNNG-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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